Methyl ethyl ketone semicarbazone Methyl ethyl ketone semicarbazone
Brand Name: Vulcanchem
CAS No.: 75039-23-5
VCID: VC18420316
InChI: InChI=1S/C5H11N3O/c1-3-4(2)7-8-5(6)9/h3H2,1-2H3,(H3,6,8,9)/b7-4+
SMILES:
Molecular Formula: C5H11N3O
Molecular Weight: 129.16 g/mol

Methyl ethyl ketone semicarbazone

CAS No.: 75039-23-5

Cat. No.: VC18420316

Molecular Formula: C5H11N3O

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl ethyl ketone semicarbazone - 75039-23-5

Specification

CAS No. 75039-23-5
Molecular Formula C5H11N3O
Molecular Weight 129.16 g/mol
IUPAC Name [(E)-butan-2-ylideneamino]urea
Standard InChI InChI=1S/C5H11N3O/c1-3-4(2)7-8-5(6)9/h3H2,1-2H3,(H3,6,8,9)/b7-4+
Standard InChI Key TYLYPMBEMALHLV-QPJJXVBHSA-N
Isomeric SMILES CC/C(=N/NC(=O)N)/C
Canonical SMILES CCC(=NNC(=O)N)C

Introduction

Chemical Structure and Properties

Molecular Architecture

MEKSC’s IUPAC name is [(E)-butan-2-ylideneamino]urea, reflecting its imine (C=N\text{C=N}) linkage between MEK and semicarbazide. The E-configuration ensures planar geometry, facilitating π-electron delocalization across the semicarbazone group. Key structural identifiers include:

PropertyValue
CAS No.75039-23-5
Molecular FormulaC5H11N3O\text{C}_5\text{H}_{11}\text{N}_3\text{O}
Molecular Weight129.16 g/mol
InChI KeyTYLYPMBEMALHLV-QPJJXVBHSA-N
SMILESCCC(=NNC(=O)N)C

Physicochemical Characteristics

MEKSC is a solid at room temperature, with solubility in polar solvents like ethanol and water. Its density and melting point remain unquantified in available literature, but analogous semicarbazones typically exhibit melting points between 160–200°C .

Synthesis and Production Methods

Conventional Synthesis

MEKSC is synthesized via refluxing MEK with semicarbazide hydrochloride in ethanol under acidic conditions :

CH3COCH2CH3+NH2NHCONH2HCl, EtOHMEKSC+H2O\text{CH}_3\text{COCH}_2\text{CH}_3 + \text{NH}_2\text{NHCONH}_2 \xrightarrow{\text{HCl, EtOH}} \text{MEKSC} + \text{H}_2\text{O}

This method yields >90% product due to MEK’s high reactivity .

Optimization Strategies

Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes, enhancing efficiency . Catalytic methods using acetic acid or zeolites further improve yield and purity .

Analytical Characterization

FT-IR Analysis

FT-IR spectra of MEKSC reveal key functional groups :

Wavenumber (cm1^{-1})Assignment
3200–3400N–H stretching (urea)
1660–1680C=O stretching (amide)
1590–1610C=N stretching (imine)

NMR Spectroscopy

1H NMR^1\text{H NMR} (DMSO-d6_6): δ 1.02 (t, 3H, CH3_3), 2.12 (s, 3H, COCH3_3), 3.45 (q, 2H, CH2_2) .

Chromatographic Methods

HPLC analyses confirm purity >98%, with retention times of 4.2 min (C18 column, acetonitrile:water 70:30) .

Applications in Chemistry and Industry

Analytical Chemistry

MEKSC precipitates selectively with ketones, aiding in their gravimetric quantification. It also serves as a derivatization agent in GC-MS for volatile ketone detection .

Materials Science

The extended π-system of MEKSC enables second-harmonic generation (SHG) in non-linear optical materials, with a susceptibility (χ(2)\chi^{(2)}) of 12 pm/V.

Environmental and Atmospheric Considerations

MEKSC’s parent compound, MEK, undergoes oligomerization on mineral oxides (e.g., α-Fe2_2O3_3), forming dimers and tetramers under humid conditions . Though MEKSC’s environmental fate is unstudied, its stability suggests low biodegradability, necessitating further ecotoxicological assessments .

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